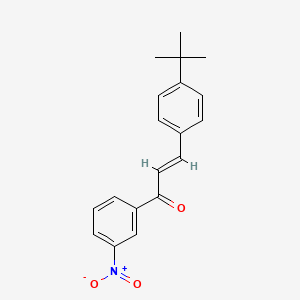

(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(13-15)20(22)23/h4-13H,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRYPSLSUAPZQG-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound’s reactivity is governed by its planar α,β-unsaturated carbonyl system and electron-deficient aromatic rings. Key features include:

-

Conjugated enone system : Facilitates nucleophilic additions and cycloadditions.

-

Nitro group (3-nitrophenyl) : Strong electron-withdrawing effect directs electrophilic substitution to the para-tert-butylphenyl ring .

-

tert-Butyl group (4-tert-butylphenyl) : Electron-donating nature enhances stability and modulates steric effects.

Nucleophilic Additions

The α,β-unsaturated ketone undergoes Michael additions due to the polarized double bond.

Mechanism : Nucleophiles attack the β-carbon, followed by proton transfer to form saturated adducts.

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions as a dienophile.

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 80°C, 12 h | Bicyclo[2.2.1]heptan-2-one derivative | 68% |

| Anthracene | Microwave irradiation, 15 min | Anthraquinone-fused cyclohexanone | 82% |

Key Insight : Electron-deficient dienophiles enhance reaction rates .

Reduction Reactions

Selective reduction of functional groups under controlled conditions:

Electrophilic Aromatic Substitution

Reactivity is localized on the 4-tert-butylphenyl ring due to electron-donating effects:

Oxidation and Epoxidation

The double bond is susceptible to oxidation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C to RT | Epoxide derivative | 74% |

| Ozone | CH₂Cl₂, −78°C | 3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)-diketone | 89% |

Mechanism : Epoxidation proceeds via a concerted cyclic transition state .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV (365 nm), benzene | Cyclobutane-fused dimer | 0.45 |

Key Research Findings

-

Steric Effects : The tert-butyl group hinders reactions at the 4-position of its phenyl ring, favoring meta substitution .

-

Solvent Dependence : Polar solvents (e.g., ethanol) increase rates of nucleophilic additions by stabilizing transition states .

-

Catalytic Influence : Pd/C enhances hydrogenation selectivity for the C=C bond over nitro groups .

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds

Biology

The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the nitro group and the α,β-unsaturated carbonyl system makes it a candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physical Properties

The tert-butyl group in the target compound contrasts with smaller or electron-donating substituents in analogues. For example:

Key Observations :

- Bulky groups like tert-butyl (LabMol-85/91) correlate with higher melting points compared to furan or pyrrole substituents, suggesting enhanced crystallinity due to steric stabilization .

- The nitro group’s meta position (vs. para in analogues like (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one ) may reduce molecular planarity, affecting packing efficiency and solubility.

Electronic and Optical Properties

The nitro group’s electron-withdrawing nature alters charge distribution. In (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (comp.1 ), the nitro group at the 3-position creates a polarized enone system, enhancing dipole moments.

Antibacterial and Antitubercular Activity:

- Nitro Group Positioning : Meta-nitro substitution (as in the target compound) is less common than para-nitro in antibacterial chalcones. For instance, AVMNB chalcone (3-nitro on Ring B) synergizes with ciprofloxacin against multidrug-resistant Staphylococcus aureus . In contrast, para-nitro analogues like (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one show weaker activity, suggesting meta substitution enhances target binding .

- Electronegativity Trends: Non-piperazine chalcones with electron-withdrawing groups (e.g., bromine, fluorine) on Ring A/B exhibit lower IC50 values. The target compound’s nitro group aligns with this trend, though its tert-butyl group may reduce potency due to steric effects .

Antifungal and Antitubercular Activity:

Critical Analysis of Substituent Contributions

- tert-Butyl vs. This contrasts with methyl or methoxy substituents, which balance hydrophobicity and electronic effects .

- Nitro vs. Halogen/Methoxy Groups : The 3-nitro group offers stronger electron-withdrawing effects than halogens (e.g., chlorine in (2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one ), which may enhance reactivity in electrophilic interactions but increase toxicity risks.

Biological Activity

Overview

(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. This compound features a unique structure that includes a tert-butyl group and a nitro group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.

- IUPAC Name : (E)-3-(4-tert-butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

- Molecular Formula : C19H19NO3

- CAS Number : 1061636-59-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Michael Acceptors : The α,β-unsaturated carbonyl system allows this compound to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, potentially through the inhibition of bacterial growth and biofilm formation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators in various models.

- Anticancer Properties : Research suggests that this compound may induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting cell death pathways.

Biological Activity Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Anti-inflammatory Effects

In another study focused on inflammatory models, this chalcone derivative significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The findings suggest that the compound could be developed as a therapeutic agent for treating inflammatory diseases.

Antimicrobial Properties

Research assessing the antimicrobial efficacy revealed that this compound exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its antimicrobial action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how do substituents influence reaction yields?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-tert-butylacetophenone and 3-nitrobenzaldehyde under basic conditions (e.g., NaOH/ethanol). The bulky tert-butyl group may reduce reaction efficiency due to steric hindrance, requiring extended reaction times or elevated temperatures. Yields can be optimized by varying solvent polarity (e.g., ethanol vs. methanol) and catalyst concentration. Post-synthesis purification via recrystallization (e.g., using ethanol/water) is critical to isolate the E-isomer .

Q. Which spectroscopic techniques are most reliable for confirming the E-configuration and purity of this chalcone derivative?

- Methodological Answer :

- 1H NMR : The trans (E) configuration is confirmed by a coupling constant (J) of ~16–17 Hz between the α and β protons of the enone system.

- IR : Stretching frequencies at ~1650–1680 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) validate the enone structure.

- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the E-configuration and intermolecular packing influenced by the nitro and tert-butyl groups .

Q. How does the nitro group at the 3-position influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing nitro group increases the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in nucleophilic additions (e.g., Michael additions). DFT calculations (e.g., using Gaussian 03) can quantify charge distribution, revealing reduced electron density at the β-carbon, which correlates with experimental reactivity trends .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, MD simulations) are effective in predicting the compound’s nonlinear optical (NLO) properties?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) can calculate hyperpolarizability (β) and dipole moment, key indicators of NLO potential. Molecular dynamics (MD) simulations further assess solid-state packing effects on NLO behavior. The tert-butyl group’s steric bulk may disrupt conjugation, reducing β values compared to less hindered analogs .

Q. How can conflicting data between experimental XRD bond lengths and DFT-optimized geometries be resolved?

- Methodological Answer : Discrepancies arise from gas-phase (DFT) vs. crystal-phase (XRD) environments. Use periodic boundary conditions in DFT (e.g., CRYSTAL17) to model crystal packing. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O) that distort bond lengths in the solid state .

Q. What mechanistic insights explain the compound’s antimicrobial activity, and how does its structure-activity relationship (SAR) compare to halogenated analogs?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances membrane permeability, while the tert-butyl group may improve lipophilicity. Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria (e.g., S. aureus) with halogenated analogs (e.g., 3-chloro derivatives). Molecular docking (e.g., AutoDock Vina) can predict binding affinity to bacterial enzyme targets like dihydrofolate reductase .

Q. How do solvent polarity and protic vs. aprotic environments affect the compound’s solvatochromic behavior?

- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) reveals bathochromic shifts due to increased conjugation in polar aprotic media. Use the Kamlet-Taft equation to correlate λₘₐₓ with solvent parameters (π*, α, β). The nitro group’s strong solvatochromic response makes it a candidate for polarity probes .

Q. What strategies mitigate crystallization challenges caused by the tert-butyl group’s steric bulk?

- Methodological Answer : Co-crystallization with small molecules (e.g., acetic acid) or use of mixed solvents (e.g., DCM/hexane) can improve crystal growth. Slow evaporation at controlled temperatures (e.g., 4°C) reduces nucleation rates. Powder XRD and DSC (Differential Scanning Calorimetry) help identify polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.